molecular formula C8H11N3O3 B2573137 N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide CAS No. 2305543-10-4

N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide

Cat. No.: B2573137
CAS No.: 2305543-10-4
M. Wt: 197.194
InChI Key: OOXJYIJKOYSHTM-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxyethyl group attached to a 3-methyl-1,2,4-oxadiazole ring and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide typically involves multiple steps:

  • Formation of the 1,2,4-Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be synthesized by the cyclization of appropriate nitrile oxides with amidoximes. For instance, 3-methyl-1,2,4-oxadiazole can be prepared by reacting 3-methyl-4-nitrobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

  • Attachment of the Hydroxyethyl Group: : The hydroxyethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the 3-methyl-1,2,4-oxadiazole with an appropriate halohydrin, such as 2-chloroethanol, under basic conditions to yield the hydroxyethyl derivative.

  • Formation of the Prop-2-enamide Moiety: : The final step involves the acylation of the hydroxyethyl derivative with acryloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, potentially yielding a ketone or aldehyde derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with various nucleophiles, such as halides or amines, to form different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of azides, amines, or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of oxadiazole derivatives on various biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing the oxadiazole ring have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group and the oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The prop-2-enamide moiety may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
  • N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide
  • N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-ynamide

Uniqueness

N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups

Properties

IUPAC Name

N-[2-hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-7(13)10-6(4-12)8-9-5(2)11-14-8/h3,6,12H,1,4H2,2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXJYIJKOYSHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(CO)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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